(S)-Tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate (S)-Tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate
Brand Name: Vulcanchem
CAS No.: 16881-42-8
VCID: VC0101952
InChI: InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)13(9-10-14(18)20)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,20)(H,19,22)/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C17H24N2O5
Molecular Weight: 336.4 g/mol

(S)-Tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate

CAS No.: 16881-42-8

Main Products

VCID: VC0101952

Molecular Formula: C17H24N2O5

Molecular Weight: 336.4 g/mol

(S)-Tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate - 16881-42-8

CAS No. 16881-42-8
Product Name (S)-Tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate
Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
IUPAC Name tert-butyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Standard InChI InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)13(9-10-14(18)20)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,20)(H,19,22)/t13-/m0/s1
Standard InChIKey UCFPQVRNAZMYMC-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CCC(=O)N)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)(C)OC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1
PubChem Compound 10568866
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator